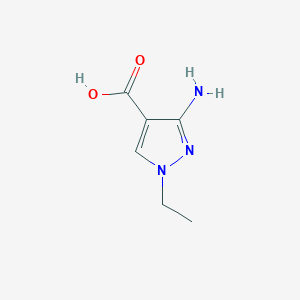

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The structure of pyrazole-4-carboxylic acids, including “3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid”, has been discussed based on crystallographic results and solid-state NMR . Some compounds present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Synthetic Intermediates

Pyrazole-containing compounds, such as 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biological Activities

Pyrazole derivatives have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

α-Glucosidase Inhibitory Activity

In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives, which were tested in vitro to evaluate their α-glucosidase inhibitory activity .

Antileishmanial Activity

Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the treatment of leishmaniasis .

Antimalarial Activity

The same compounds that exhibited antileishmanial activity were also evaluated for their antimalarial properties .

Pan-CDK Inhibitors

Approximately 40 pan-CDK inhibitors are in diverse stages of research or different phases of clinical trials and are used for the treatment of various tumors, such as leukemia, melanoma, or breast cancer .

Anti-Inflammatory and Analgesic Activities

Some pyrazole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .

Photophysical Properties

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .

作用机制

Target of Action

The primary targets of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that pyrazole derivatives, which this compound is a part of, have been found to exhibit various biological activities .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some pyrazole derivatives have shown antiproliferative activities , suggesting that this compound might have similar effects.

属性

IUPAC Name |

3-amino-1-ethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTDXUPQGKOTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)

![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)

![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)

![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)